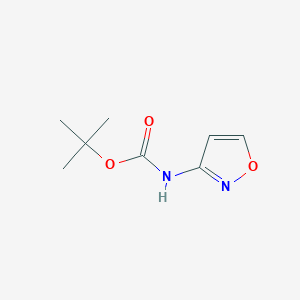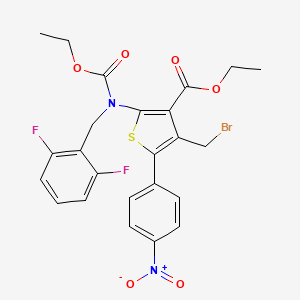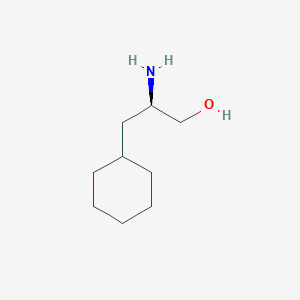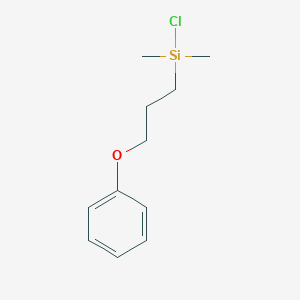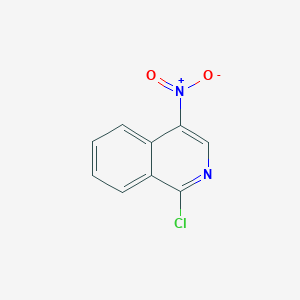
1-Chloro-4-nitroisoquinoline
Descripción general
Descripción
1-Chloro-4-nitroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound is notable for its chlorine and nitro substituents at the first and fourth positions, respectively. It has a molecular formula of C9H5ClN2O2 and a molecular weight of 208.6 g/mol .
Aplicaciones Científicas De Investigación
1-Chloro-4-nitroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and agrochemicals
Safety and Hazards
The safety information for 1-Chloro-4-nitroisoquinoline includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for 1-Chloro-4-nitroisoquinoline are not mentioned in the search results, quinoline derivatives are of significant interest in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . Therefore, it is likely that future research will continue to explore the synthesis, properties, and applications of this compound and related compounds.
Mecanismo De Acción
Target of Action
The primary targets of 1-Chloro-4-nitroisoquinoline are currently unknown. This compound is a derivative of isoquinoline, which has been studied for its interactions with various biological targets . .
Mode of Action
Given its structural similarity to isoquinoline, it may share some of its biological activities . .
Biochemical Pathways
Isoquinoline and its derivatives are known to interact with various biochemical pathways , but the specific pathways influenced by this compound remain to be elucidated.
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters remain unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s activity .
Análisis Bioquímico
Cellular Effects
A related compound, 4-Nitroquinoline-1-Oxide, has been shown to induce the formation of cellular topoisomerase I-DNA cleavage complexes
Molecular Mechanism
Quinolines and isoquinolines, which are structurally similar to 1-Chloro-4-nitroisoquinoline, are known to be weakly basic heterocycles that resemble pyridine in their stability against chemical attack
Métodos De Preparación
1-Chloro-4-nitroisoquinoline can be synthesized through various methods. One common synthetic route involves the nitration of isoquinoline followed by chlorination. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the chlorination step employs thionyl chloride or phosphorus pentachloride .
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
1-Chloro-4-nitroisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Major products formed from these reactions include 1-amino-4-nitroisoquinoline and 1-thio-4-nitroisoquinoline.
Comparación Con Compuestos Similares
1-Chloro-4-nitroisoquinoline is similar to other isoquinoline derivatives such as 1-chloroisoquinoline and 4-nitroisoquinoline. its unique combination of chlorine and nitro substituents imparts distinct chemical properties and reactivity. For instance, the presence of both electron-withdrawing groups enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .
Similar Compounds
- 1-Chloroisoquinoline
- 4-Nitroisoquinoline
- 1-Bromo-4-nitroisoquinoline
- 1-Chloro-3-nitroisoquinoline
These compounds share structural similarities but differ in their substituent positions and types, leading to variations in their chemical behavior and applications .
Propiedades
IUPAC Name |
1-chloro-4-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPCRAAJZFDSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628266 | |
| Record name | 1-Chloro-4-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65092-53-7 | |
| Record name | 1-Chloro-4-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

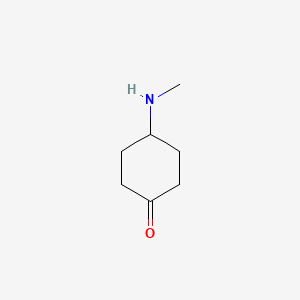



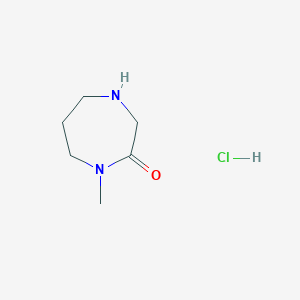
![2-Chlorobenzo[d]thiazole-5-carbonitrile](/img/structure/B1592330.png)
